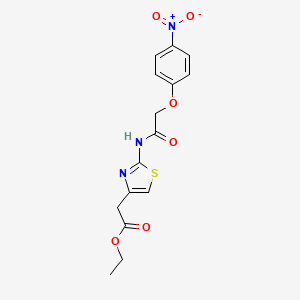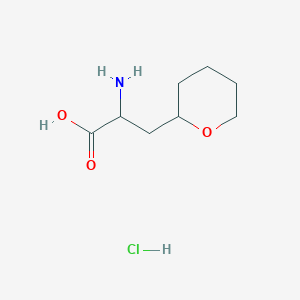![molecular formula C17H19NO4S B2792276 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034503-07-4](/img/structure/B2792276.png)
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical compound used in various fields of research and industry due to its unique physical and chemical properties. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds showing interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
The molecular formula of this compound is C17H19NO4S and it has a molecular weight of 333.4. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at one position .Chemical Reactions Analysis
Thiophene nucleus containing compounds show various activities. For example, certain compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory Applications
The thiophene moiety present in the compound has been associated with anti-inflammatory properties. Compounds containing thiophene rings have been utilized to develop drugs with anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases .
Neuropharmacology: Serotonin Antagonism
Thiophene derivatives have been found to act as serotonin antagonists. This application is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease, where serotonin modulation can play a therapeutic role .
Oncology: Anti-Cancer Properties
The structural complexity of the compound suggests potential applications in oncology. Thiophene derivatives have shown promise as anti-cancer agents, with the ability to inhibit kinases and interfere with cancer cell proliferation .
Antimicrobial Research: Anti-Fungal and Anti-Microbial Effects
The compound’s thiophene core may contribute to anti-fungal and anti-microbial activities, making it a candidate for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .
Psychopharmacology: Anti-Psychotic and Anti-Anxiety Effects
Thiophene-containing compounds have been reported to exhibit anti-psychotic and anti-anxiety effects. This opens up possibilities for research into new psychiatric medications that could help manage conditions like schizophrenia and generalized anxiety disorder .
Cardiovascular Research: Anti-Arrhythmic Potential
The compound’s structure indicates potential use in cardiovascular research, particularly in the development of anti-arrhythmic drugs. These drugs are important for treating irregular heartbeats and preventing complications like stroke .
Endocrine Research: Estrogen Receptor Modulation
Compounds with a thiophene ring have been associated with estrogen receptor modulating activity. This application is significant in the field of endocrinology, especially for conditions related to hormone imbalances and menopause .
Material Science: Organic Semiconductor Applications
The electronic properties of thiophene make it a valuable component in organic semiconductors. This application is crucial in the development of flexible electronics, organic light-emitting diodes (OLEDs), and solar cells .
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-7-4-12(14-5-8-23-10-14)3-6-18-17(20)13-1-2-15-16(9-13)22-11-21-15/h1-2,5,8-10,12,19H,3-4,6-7,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZHTDIRRYSEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2792196.png)
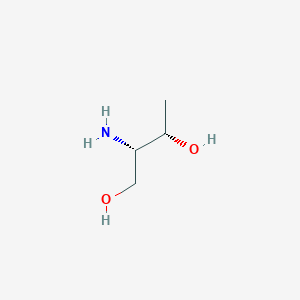

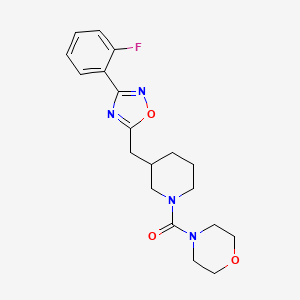
![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)
![2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2792203.png)
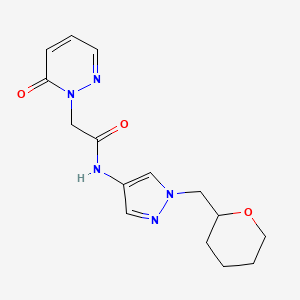

![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2792210.png)

